molecular formula C9H12N4O2 B7176935 N-(1H-1,2,4-triazol-5-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide

N-(1H-1,2,4-triazol-5-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B7176935
M. Wt: 208.22 g/mol
InChI Key: ZABCBCDWCKJETF-UHFFFAOYSA-N
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Description

N-(1H-1,2,4-triazol-5-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide: is a compound that features a triazole ring and a bicyclic heptane structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c14-8(12-9-10-4-11-13-9)6-3-5-1-2-7(6)15-5/h4-7H,1-3H2,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABCBCDWCKJETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,2,4-triazol-5-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is efficient and provides high yields under mild conditions. The reaction involves the use of a terminal alkyne and an azide, which undergo cycloaddition to form the triazole ring .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes, with optimization for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(1H-1,2,4-triazol-5-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can lead to partially or fully reduced triazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential biological activities .

Biology: In biological research, N-(1H-1,2,4-triazol-5-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide is studied for its potential as an enzyme inhibitor or receptor modulator. Its triazole ring is known to interact with various biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including antifungal, antibacterial, and anticancer activities. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity .

Mechanism of Action

The mechanism of action of N-(1H-1,2,4-triazol-5-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. This compound may also interfere with specific signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

    Mefentrifluconazole: A triazole-based fungicide with a similar triazole ring structure.

    Tazobactam: An antibiotic with a triazole ring used in combination with other antibiotics.

    Carboxyamidotriazole: A calcium channel blocker with a triazole ring.

Uniqueness: N-(1H-1,2,4-triazol-5-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide is unique due to its bicyclic heptane structure, which imparts specific steric and electronic properties. This uniqueness allows for distinct interactions with biological targets compared to other triazole-based compounds .

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